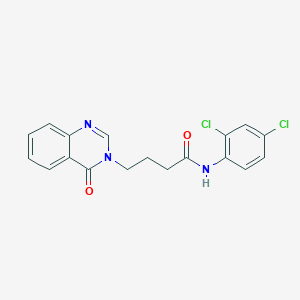
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as AG-1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in several cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.
作用機序
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress or have mutated EGFR. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to selectively inhibit EGFR tyrosine kinase without affecting other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit EGFR tyrosine kinase activity. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. In addition, it may have off-target effects that could lead to unintended consequences.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide and to identify any off-target effects it may have.
合成法
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. This intermediate is then reacted with 2-aminobenzonitrile to form 2-(2,4-dichlorophenyl)-4-(2-cyanophenylamino)quinazoline. Finally, this intermediate is reacted with butyric anhydride to form N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
科学的研究の応用
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition to cancer therapy, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-12-7-8-16(14(20)10-12)22-17(24)6-3-9-23-11-21-15-5-2-1-4-13(15)18(23)25/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILMVJCOAKYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)